7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol
Overview
Description
7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol is a chemical compound belonging to the thiopyrano[3,2-D]pyrimidine class
Mechanism of Action
Target of Action
The primary target of 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol is Phosphodiesterase 4B (PDE4B) . PDE4B is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline .
Mode of Action
This compound acts as a PDE4B inhibitor . By inhibiting PDE4B, it prevents the breakdown of cAMP, thereby increasing the levels of cAMP within the cell . This increase in cAMP levels can lead to a variety of effects, depending on the type of cell and the signaling pathways that are activated .
Biochemical Pathways
The inhibition of PDE4B leads to an increase in cAMP levels, which can activate Protein Kinase A (PKA) . PKA can then phosphorylate a variety of target proteins, leading to changes in cell function . For example, in immune cells, increased cAMP levels can suppress inflammatory responses .
Result of Action
The increase in cAMP levels resulting from PDE4B inhibition can have a variety of effects. For example, in immune cells, this can lead to the suppression of inflammatory responses . This suggests that this compound could potentially be used to treat conditions characterized by excessive inflammation .
Biochemical Analysis
Biochemical Properties
7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol plays a significant role in biochemical reactions, particularly as an inhibitor of phosphodiesterase 4B (PDE4B). This enzyme is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger in cellular signaling pathways. By inhibiting PDE4B, this compound increases the levels of cAMP, thereby modulating various cellular responses .
Cellular Effects
The effects of this compound on cells are profound. By elevating cAMP levels, this compound influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect inflammatory responses, making it a potential candidate for anti-inflammatory therapies. Additionally, this compound can modulate the activity of protein kinase A (PKA), which plays a pivotal role in regulating various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of PDE4B. This inhibition prevents the breakdown of cAMP, leading to its accumulation within the cell. The increased cAMP levels activate PKA, which then phosphorylates various target proteins, resulting in altered cellular functions. Additionally, this compound may interact with other biomolecules, further influencing cellular pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity may decrease upon prolonged exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in modulating inflammatory responses and cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively modulates cAMP levels and exerts anti-inflammatory effects without significant toxicity. At higher doses, adverse effects such as gastrointestinal disturbances and hepatotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to cAMP signaling. It interacts with enzymes such as PDE4B, which regulates the breakdown of cAMP. By inhibiting PDE4B, the compound increases cAMP levels, thereby influencing metabolic flux and the levels of various metabolites. Additionally, this compound may interact with other enzymes and cofactors, further modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transporters in different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with PDE4B and other target proteins. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce derivatives with different oxidation states, while substitution reactions can lead to the formation of various substituted thiopyrano[3,2-D]pyrimidines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that derivatives of 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol exhibit biological activity, such as selective inhibition of enzymes like PDE4B[_{{{CITATION{{{_1{Identification of the 5,5-dioxo-7,8-dihydro-6H-thiopyrano3,2-d .... This makes it a potential candidate for drug development.
Medicine: The compound's derivatives have been investigated for their therapeutic potential in treating various diseases, including inflammatory and autoimmune disorders. Its ability to modulate biological pathways makes it a promising candidate for pharmaceutical applications.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties can be leveraged to develop new products with enhanced performance.
Comparison with Similar Compounds
Thiopyrano[3,2-D]pyrimidines: These compounds share a similar core structure but may have different substituents and functional groups.
Pyrimidines: Pyrimidine derivatives are structurally related but lack the thiopyrano moiety.
Uniqueness: 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol stands out due to its specific structural features and biological activity. Its ability to selectively inhibit PDE4B and other potential targets makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c10-6-5-4(2-1-3-12-5)8-7(11)9-6/h1-3H2,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFSFIYFBLFHAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC(=O)N2)SC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433731 | |
Record name | 7,8-Dihydro-1H-thiopyrano[3,2-d]pyrimidine-2,4(3H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87466-56-6 | |
Record name | 7,8-Dihydro-1H-thiopyrano[3,2-d]pyrimidine-2,4(3H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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